2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride
Overview
Description
2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride, or 2AP-NTPH, is a novel compound with potential applications in scientific research. It is a small molecule that is synthesized from two building blocks: 4-Amino-pyrazol-1-yl and 3-trifluoromethyl-phenyl-acetamide. 2AP-NTPH has been shown to have a variety of biochemical and physiological effects, and is being studied for its potential to be used in laboratory experiments.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions. The research demonstrated significant antioxidant activity in the synthesized ligands and complexes, highlighting the potential of such compounds in developing new antioxidants (Chkirate et al., 2019).
Molecular Conformations and Hydrogen Bonding
Research by Narayana et al. (2016) on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides revealed different molecular conformations and extensive hydrogen bonding. This study contributes to understanding the structural behavior of pyrazole-acetamide derivatives in different environments (Narayana et al., 2016).
Antitumor Evaluation
Hamama et al. (2013) conducted a study synthesizing new N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating significant antitumor and antioxidant activities. This research indicates the potential use of pyrazole-acetamide derivatives in developing new antitumor agents (Hamama et al., 2013).
Biological Activities of Amino Pyrazole Derivatives
Shah et al. (2018) studied the synthesis of novel amino pyrazole derivatives and evaluated their antimicrobial and antifungal activities. The findings show the effectiveness of these derivatives as potential antimicrobial agents (Shah et al., 2018).
Anti-Inflammatory Activity
A study by Sunder and Maleraju (2013) on the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity in the synthesized compounds (Sunder & Maleraju, 2013).
Antimycobacterial Activity
Emmadi et al. (2015) reported the synthesis of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids and their evaluation as antimycobacterial agents. Their study provides insights into the development of new antimycobacterial agents using pyrazole-acetamide derivatives (Emmadi et al., 2015).
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O.ClH/c13-12(14,15)8-2-1-3-10(4-8)18-11(20)7-19-6-9(16)5-17-19;/h1-6H,7,16H2,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZNIUFUNGRBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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